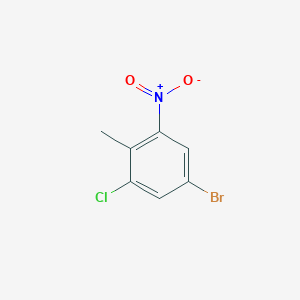

5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated nitrobenzenes can involve electrophilic aromatic substitution reactions, where a halogen and a nitro group are introduced into the benzene ring. For instance, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was achieved through a Suzuki coupling reaction . Similarly, 5-bromo-1-chloro-2-methyl-3-nitrobenzene could be synthesized through appropriate halogenation and nitration steps, although the specific methods are not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structures of 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide and 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide were determined by single-crystal X-ray diffraction . The vibrational spectra and DFT simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene provided insights into its geometric parameters and vibrational frequencies . These techniques could similarly be applied to analyze the molecular structure of 5-bromo-1-chloro-2-methyl-3-nitrobenzene.

Chemical Reactions Analysis

The chemical reactivity of halogenated nitrobenzenes can vary depending on the position and nature of the substituents. Aromatic nucleophilic substitution reactions in 1-halo-3,5-dinitrobenzenes can occur with replacement of either a nitro group or a halogen atom . The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF have been studied, showing the formation of 1-nitro-2-vinylbenzene and 1H-indole as products . These studies suggest that 5-bromo-1-chloro-2-methyl-3-nitrobenzene could also undergo various chemical reactions, including nucleophilic substitutions and reductions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of halogen and nitro groups can affect the compound's polarity, boiling point, melting point, and solubility. The metabolism of halogenated nitrobenzenes in rabbits has shown that these compounds can be converted into mercapturic acids, indicating their potential biotransformation . The vibrational spectra and theoretical calculations of related compounds provide information on their stability and electronic properties . These properties would be relevant to 5-bromo-1-chloro-2-methyl-3-nitrobenzene as well, although specific data for this compound is not provided in the papers.

Scientific Research Applications

Structural Analysis and Experimental Challenges

A study by Mroz et al. (2020) discusses the anisotropic displacement parameters for compounds related to 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, specifically 1-(halomethyl)-3-nitrobenzene, which include bromo and chloro variants. The research highlights the experimental challenges encountered with the bromo compound, underscoring the complexities in structural analysis of such halogenated nitrobenzenes. This work emphasizes the importance of both theoretical and experimental approaches in understanding the structural dynamics of halogenated nitrobenzenes (Mroz, Wang, Englert, & Dronskowski, 2020).

Metabolic Studies and Halogen Substitution

Research on the metabolism of various halogenated nitrobenzenes, including bromo- and chloro-nitrobenzenes, has been conducted to understand their biotransformation pathways. One notable study by Bray et al. (1958) explored the conversion of these compounds into mercapturic acids through the replacement of a labile chlorine atom in rabbits. Such studies provide insights into the environmental and biological fate of halogenated nitrobenzenes, contributing to our understanding of their potential impacts (Bray, James, & Thorpe, 1958).

Nucleophilic Aromatic Substitution and Reaction Intermediates

The work of Gold, Miri, and Robinson (1980) sheds light on the role of sodium borohydride in nucleophilic aromatic substitution reactions involving halogenated nitrobenzenes, such as o-bromo- and p-chloro-nitrobenzenes. Their study identifies the formation of hydride Meisenheimer adducts as key intermediates, offering valuable information on the mechanisms of these reactions. This research contributes to the broader understanding of chemical reactions involving halogenated aromatic compounds and their potential applications in synthesis and industrial processes (Gold, Miri, & Robinson, 1980).

Safety and Hazards

Mechanism of Action

Target of Action

5-Bromo-1-chloro-2-methyl-3-nitrobenzene is an organic compound that primarily targets other organic compounds in chemical reactions . It serves as a reactant in organic synthesis, contributing its bromine, chlorine, methyl, and nitro groups to the formation of new compounds .

Mode of Action

The compound interacts with its targets through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

The primary result of the action of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene is the formation of new organic compounds through electrophilic aromatic substitution . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Action Environment

The action, efficacy, and stability of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound needs to be stored in a dry, room-temperature environment . Additionally, the compound’s reactivity may be affected by the presence of other substances, such as oxidizing agents .

properties

IUPAC Name |

5-bromo-1-chloro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMXGSGRIHBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646171 | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

CAS RN |

885519-13-1 | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)